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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and utilizing in situ

hybridization (ISH) probes for the detection of leafbladeless1 (lbl1) mRNA in maize (Zea

mays). The protocols outlined below are intended to facilitate the study of lbl1 gene expression

and its role in plant development.

Introduction to leafbladeless1 (lbl1)
Leafbladeless1 (lbl1) is a crucial gene in maize that plays a fundamental role in establishing

dorsoventrality (adaxial-abaxial polarity) in lateral organs, particularly the leaves.[1][2]

Recessive mutations in lbl1 can lead to severe developmental defects, including the formation

of radially symmetric, abaxialized leaves, which underscores its importance in proper leaf

formation.[2] The lbl1 gene encodes a component of the trans-acting short-interfering RNA (ta-

siRNA) biogenesis pathway.[3] This pathway is essential for regulating the expression of

downstream targets, such as the AUXIN RESPONSE FACTOR 3 (ARF3) transcription factors,

which are critical for correct plant development.[3]

Studying the spatiotemporal expression pattern of lbl1 is key to understanding the molecular

mechanisms that govern leaf polarity and overall plant architecture. In situ hybridization is a

powerful technique that allows for the visualization of mRNA transcripts directly within the

cellular context of tissues, providing valuable insights into where and when lbl1 is actively

transcribed.
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LBL1 Signaling Pathway in Leaf Polarity
The lbl1 gene is a key upstream regulator in a pathway that specifies adaxial (upper) cell fate

in developing leaves. Its function is intricately linked with the production of ta-siRNAs, which in

turn regulate the expression of ARF transcription factors. The diagram below illustrates the

proposed signaling pathway.
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and Patterning
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Click to download full resolution via product page

Caption: The LBL1 signaling pathway in maize leaf development.

Application: LBL1 In Situ Hybridization Probe
Design
The design of a specific and sensitive probe is critical for the success of an in situ hybridization

experiment. The following section details the design of an antisense RNA probe for the

detection of maize lbl1 mRNA.

Target Gene Information:

Gene Name Species NCBI Gene ID mRNA Accession

leafbladeless1 (lbl1) Zea mays 100282793 NM_001158872.1

Probe Design Strategy:

The recommended probe for lbl1 is a digoxigenin (DIG)-labeled antisense RNA probe. This

type of probe offers high specificity and sensitivity. The design process involves selecting a

unique region of the lbl1 mRNA sequence to avoid cross-hybridization with other transcripts.

Recommended Probe Sequence:
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A specific region of the Zea mays leafbladeless1 (lbl1) mRNA (Accession: NM_001158872.1)

has been selected for probe synthesis. This region is chosen for its uniqueness to minimize off-

target binding.

Target Region: A 300-500 bp region within the 3' untranslated region (UTR) is often ideal as it

tends to be less conserved than coding sequences. For lbl1, a suitable region can be

selected from the 3' end of the coding sequence or the 3' UTR.

Primer Design for Probe Template Generation:

To generate the DNA template for in vitro transcription of the RNA probe, PCR primers are

designed to amplify the target region from maize cDNA. The reverse primer should incorporate

a T7 RNA polymerase promoter sequence at its 5' end to allow for the synthesis of the

antisense RNA probe.

Primer Sequence (5' to 3')

lbl1_ISH_Fwd (Sequence designed from the target region)

lbl1_ISH_Rev_T7
TAATACGACTCACTATAGGG + (Reverse

complement of the end of the target region)

Note: The specific primer sequences should be designed using primer design software (e.g.,

Primer3) based on the lbl1 mRNA sequence (NM_001158872.1) to ensure optimal annealing

temperature and to avoid secondary structures.

Experimental Protocols
The following protocols provide a detailed methodology for performing non-radioactive in situ

hybridization for lbl1 in maize tissues.

I. Probe Synthesis (DIG-labeled antisense RNA)
This protocol describes the synthesis of a DIG-labeled RNA probe using in vitro transcription.

Workflow for LBL1 Probe Synthesis:
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Maize cDNA

PCR Amplification
(using lbl1_ISH primers)

Purify PCR Product

In Vitro Transcription
(with T7 polymerase and DIG-UTP)

DNase Treatment

Purify RNA Probe
(LiCl precipitation)

DIG-labeled lbl1 Probe

Click to download full resolution via product page

Caption: Workflow for the synthesis of a DIG-labeled LBL1 RNA probe.

Materials:

Purified PCR product of the lbl1 target region with a T7 promoter

DIG RNA Labeling Kit (e.g., from Roche)
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RNase-free water, tubes, and pipette tips

Procedure:

Assemble the Transcription Reaction: In an RNase-free microfuge tube, combine the

following reagents at room temperature in the order listed:

2 µL 10x Transcription Buffer

2 µL 10x DIG RNA Labeling Mix

1 µg linearized and purified PCR product

2 µL T7 RNA Polymerase

RNase-free water to a final volume of 20 µL

Incubation: Mix gently and centrifuge briefly. Incubate for 2 hours at 37°C.

DNase Treatment: Add 2 µL of RNase-free DNase I and incubate for 15 minutes at 37°C to

remove the template DNA.

Probe Precipitation: Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0). Precipitate the

RNA probe by adding 2.5 µL of 4 M LiCl and 75 µL of pre-chilled absolute ethanol. Mix well

and incubate at -20°C for at least 30 minutes.

Pelleting and Washing: Centrifuge at 13,000 rpm for 15 minutes at 4°C. Carefully discard the

supernatant. Wash the pellet with 50 µL of ice-cold 70% ethanol and centrifuge again for 5

minutes.

Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in 20-50 µL of RNase-free

water.

Quantification and Storage: Determine the probe concentration using a spectrophotometer.

Store the probe at -80°C.

II. In Situ Hybridization on Maize Tissue Sections
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This protocol is optimized for formaldehyde-fixed, paraffin-embedded maize tissues.

Workflow for In Situ Hybridization:

Maize Tissue Section on Slide

Deparaffinization & Rehydration

Proteinase K Treatment

Prehybridization

Hybridization with DIG-labeled
lbl1 Probe (Overnight)

Stringency Washes

Blocking

Anti-DIG-AP Antibody Incubation

Colorimetric Detection (NBT/BCIP)

Microscopy and Imaging

lbl1 mRNA Localization
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Caption: General workflow for non-radioactive in situ hybridization.

Materials:

Slides with paraffin-embedded maize tissue sections

Xylene, Ethanol series (100%, 95%, 70%, 50%, 30%)

DEPC-treated water and solutions

Proteinase K

Hybridization buffer

Anti-digoxigenin-AP (alkaline phosphatase) antibody

NBT/BCIP substrate solution

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene (2 x 10 minutes).

Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (5 minutes), 70%

(5 minutes), 50% (5 minutes), 30% (5 minutes).

Wash in DEPC-treated water (5 minutes).

Permeabilization:

Incubate slides in 1 µg/mL Proteinase K in PBS at 37°C for 10-30 minutes (optimize for

tissue type).

Wash with PBS (2 x 5 minutes).

Prehybridization:
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Incubate sections with hybridization buffer without the probe in a humidified chamber at

42-55°C for 1-2 hours.

Hybridization:

Drain the prehybridization solution.

Apply the DIG-labeled lbl1 probe (diluted in hybridization buffer to 1-10 ng/µL).

Cover with a coverslip and incubate overnight in a humidified chamber at 42-55°C.

Post-Hybridization Washes (Stringency):

Remove coverslips and wash slides in 2x SSC at the hybridization temperature (2 x 15

minutes).

Wash in 0.2x SSC at a higher temperature (e.g., 5-10°C above hybridization temp) for 2 x

15 minutes to increase stringency.

Immunological Detection:

Wash in buffer 1 (100 mM Tris-HCl pH 7.5, 150 mM NaCl).

Block with 2% sheep serum in buffer 1 for 1 hour.

Incubate with anti-digoxigenin-AP antibody (diluted 1:500 to 1:5000 in buffer 1) for 1-2

hours at room temperature.

Wash in buffer 1 (2 x 15 minutes).

Colorimetric Detection:

Equilibrate slides in detection buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM

MgCl2).

Incubate with NBT/BCIP substrate solution in the dark. Monitor color development (can

take from 30 minutes to overnight).

Stop the reaction by washing in TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA).
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Mounting and Imaging:

Dehydrate through an ethanol series, clear in xylene, and mount with a permanent

mounting medium.

Image using a bright-field microscope.

Quantitative Data Summary
While precise quantitative expression data for lbl1 from high-throughput methods can vary

between experiments and developmental stages, a general summary of its expected

expression based on published literature is provided below. This table can be populated with

data from specific quantitative real-time PCR (qRT-PCR) or RNA-seq experiments.

Tissue/Developmental
Stage

Relative Expression Level
(Qualitative)

Expected Localization

Shoot Apical Meristem (SAM) High Dome of cells at the tip

Young Leaf Primordia High Adaxial (upper) side

Mature Leaf Blade Low -

Mature Leaf Sheath Low -

Root Very Low / Undetectable -

Tassel (Male Inflorescence) Moderate Developing floral organs

Ear (Female Inflorescence) Moderate Developing floral organs

For more detailed quantitative analysis, it is recommended to perform qRT-PCR on RNA

extracted from these tissues, using the primers designed for the ISH probe template generation

or another validated primer set.

Conclusion
The protocols and guidelines presented in these application notes provide a robust framework

for the design and application of in situ hybridization probes for the study of the leafbladeless1

gene in maize. By visualizing the precise localization of lbl1 mRNA, researchers can gain
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deeper insights into the genetic regulation of leaf development and its implications for crop

improvement and biotechnology. These methods are also applicable to drug development

professionals interested in targets within plant developmental pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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